molecular formula C20H15ClFN3O2S B4368022 N~2~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE

N~2~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE

Cat. No.: B4368022
M. Wt: 415.9 g/mol
InChI Key: JWOQRTQBSAQLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthalenesulfonamide group, and substituents such as chlorine and fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the naphthalenesulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N~2~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 3-fluorobenzyl chloride
  • 4-fluorobenzyl chloride

Uniqueness

N~2~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE stands out due to its unique combination of a pyrazole ring and a naphthalenesulfonamide group, along with the presence of chlorine and fluorine substituents

This article provides a comprehensive overview of N2-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-chloro-1-[(3-fluorophenyl)methyl]pyrazol-3-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O2S/c21-19-13-25(12-14-4-3-7-17(22)10-14)23-20(19)24-28(26,27)18-9-8-15-5-1-2-6-16(15)11-18/h1-11,13H,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOQRTQBSAQLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=C3Cl)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
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N~2~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
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N~2~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
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N~2~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
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N~2~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 6
N~2~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE

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